molecular formula C16H16Cl2N4O4 B13812509 Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- CAS No. 58104-46-4

Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-

Cat. No.: B13812509
CAS No.: 58104-46-4
M. Wt: 399.2 g/mol
InChI Key: BUXMFCOMCSLYMY-UHFFFAOYSA-N
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Description

This compound belongs to the azo dye family, characterized by the presence of an azo (-N=N-) group and aromatic systems with electron-withdrawing substituents (e.g., nitro and chloro groups). Its structure includes:

  • A central phenyl ring substituted with a chlorine atom at position 3 and an imino-bis-ethanol group.
  • A 2-chloro-4-nitrophenylazo group at position 4 of the central ring.

The combination of chloro and nitro groups enhances lightfastness and thermal stability, making it suitable for textile dyeing, particularly synthetic fibers like polyester .

Properties

CAS No.

58104-46-4

Molecular Formula

C16H16Cl2N4O4

Molecular Weight

399.2 g/mol

IUPAC Name

2-[3-chloro-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C16H16Cl2N4O4/c17-13-9-11(21(5-7-23)6-8-24)1-3-15(13)19-20-16-4-2-12(22(25)26)10-14(16)18/h1-4,9-10,23-24H,5-8H2

InChI Key

BUXMFCOMCSLYMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of this compound typically follows the classical azo dye synthesis pathway involving:

  • Diazotization of Aromatic Amines:

    • The process begins with the diazotization of a suitable aromatic amine, such as 2-chloro-4-nitroaniline, under acidic conditions (usually HCl and sodium nitrite at low temperature) to form the corresponding diazonium salt.
  • Coupling Reaction with a Bis(2-hydroxyethyl)aniline Derivative:

    • The diazonium salt is then coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine or a structurally related amine containing hydroxyethyl groups. This coupling forms the azo linkage (-N=N-) connecting the two aromatic rings.
  • Isolation and Purification:

    • The crude azo compound is isolated by filtration or extraction and purified by recrystallization or chromatographic methods such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Detailed Preparation Method

Step Reagents and Conditions Description
1. Diazotization 2-chloro-4-nitroaniline, NaNO2, HCl, 0-5°C The aromatic amine is converted to the diazonium salt by reaction with sodium nitrite in acidic aqueous medium at low temperature to maintain diazonium stability.
2. Coupling N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, pH 5-7, 0-10°C The diazonium salt is slowly added to the coupling component under controlled pH and temperature to form the azo bond. The reaction mixture is stirred to ensure complete coupling.
3. Work-up Filtration, washing, drying The azo dye precipitates out and is collected by filtration, washed to remove impurities, and dried under vacuum or air.
4. Purification Preparative RP-HPLC (Newcrom R1 column), mobile phase: acetonitrile/water/phosphoric acid or formic acid The crude product is purified by reverse-phase liquid chromatography to isolate the target compound with high purity. The method is scalable and suitable for preparative separation and pharmacokinetic studies.

Analytical and Purification Techniques

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
    The compound is separated on Newcrom R1 columns, which are specialized reverse-phase columns with low silanol activity, enhancing peak shape and resolution. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid. Particle sizes of 3 µm are used for fast ultra-performance liquid chromatography (UPLC).

  • Spectroscopic Characterization:
    The azo compound's identity and purity are confirmed by UV-Vis spectroscopy (characteristic azo chromophore absorption), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 2-chloro-4-nitroaniline, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine
Diazotization Conditions NaNO2, HCl, 0-5°C
Coupling Conditions pH 5-7, 0-10°C
Purification Method Preparative RP-HPLC on Newcrom R1 column
Mobile Phase Composition Acetonitrile / Water / Phosphoric acid or Formic acid
Analytical Techniques UV-Vis, MS, NMR
Yield and Purity High purity achievable via preparative chromatography

Research Data and Results

  • Scalability:
    The RP-HPLC method used for purification is scalable, allowing for isolation of the compound in preparative amounts suitable for industrial or research applications.

  • Pharmacokinetic Suitability:
    The chromatographic method is also applicable for pharmacokinetic studies, indicating the compound's relevance in biological or environmental monitoring.

  • Physical Data:
    Melting point around 190°C, predicted boiling point approximately 601.4 ± 55.0 °C, density estimated at 1.4469 g/cm³, and refractive index around 1.6800.

Notes on Variants and Related Compounds

  • Variants of this compound differ by the position of substituents on the aromatic rings or the nature of the azo coupling partner (e.g., 4-nitrophenyl vs. 2-chloro-4-nitrophenyl). The preparation principles remain consistent, with adjustments in diazotization and coupling partners.

  • The compound is also known under synonyms such as C.I. Disperse Red 7 and 4'-(bis(2-hydroxyethyl)amino)-2'-chloro-4-nitroazobenzene, reflecting its use as a disperse dye.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products Formed

    Oxidation: Various oxidized derivatives of the original compound.

    Reduction: Amines resulting from the cleavage of the azo bond.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Dyeing Industry

Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is primarily utilized as a disperse dye in the textile industry. Disperse dyes are characterized by their ability to dye synthetic fibers such as polyester and nylon. The compound's azo structure contributes to its vibrant color properties and stability during the dyeing process .

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC). A specific method involves a reverse-phase HPLC setup utilizing acetonitrile and water with phosphoric acid as the mobile phase. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance compatibility . This method is effective for isolating impurities and studying the pharmacokinetics of the compound.

Case Study: HPLC Analysis

A study demonstrated the effectiveness of using Newcrom R1 columns for separating Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-. The results indicated that this method could accurately isolate the compound from mixtures, facilitating further analysis in pharmaceutical research .

Environmental Testing

Due to the potential environmental impact of azo dyes, Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- has been evaluated for its persistence and bioaccumulation in aquatic organisms. Studies have highlighted the necessity for monitoring such compounds to mitigate their ecological risks .

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- involves its interaction with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its interactions with cellular components, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Variations and Nomenclature

Key analogs differ in substituents on the phenyl rings, influencing their chemical and functional properties:

Compound Name (CAS) Substituents on Azo-Linked Phenyl Substituents on Central Phenyl Molecular Formula Molecular Weight
Target Compound (Not explicitly listed) 2-chloro-4-nitro 3-chloro Likely C16H16Cl2N4O4 ~403.24
Disperse Red 7 (4540-00-5) 4-nitro 3-chloro C16H17ClN4O4 364.78
Disperse Brown 1 (23355-64-8) 2,6-dichloro-4-nitro 3-chloro C16H15Cl3N4O4 437.68
Ethanol, 2,2'-[[3-methyl-4-[(2-methyl-4-nitrophenyl)azo]phenyl]imino]bis- (6690-55-7) 2-methyl-4-nitro 3-methyl C18H22N4O4 358.39

Key Observations :

  • Chlorine vs.
  • Nitro Group Position : The 4-nitro group in Disperse Red 7 versus the 2-chloro-4-nitro in the target compound alters electron distribution, affecting UV-Vis absorption and dye hue .
  • Dichloro Substitution : Disperse Brown 1 (2,6-dichloro-4-nitro) exhibits higher molecular weight and hydrophobicity (logP ~4.2 estimated), enhancing dye substantivity but reducing aqueous solubility .

Physicochemical Properties

Property Target Compound (Estimated) Disperse Red 7 Disperse Brown 1
Melting Point (°C) ~180–195 190 200–210
logP (Octanol-Water) ~3.8–4.0 3.1 4.2
Aqueous Solubility (g/L) <0.01 3.3 × 10⁻⁵ (25°C) Insoluble
Hydrogen Bond Acceptors 8 8 8

Analysis :

  • The additional chlorine in the target compound increases hydrophobicity (logP) compared to Disperse Red 7, reducing water solubility. This necessitates dispersing agents for textile applications .
  • Higher melting points correlate with increased molecular symmetry and halogen content, as seen in Disperse Brown 1 .

Environmental and Health Considerations

  • Disperse Brown 1 is flagged for environmental persistence due to its tri-chloro structure .
  • Regulatory Status :
    • Disperse Red 7 is listed in the EPA’s Endocrine Disruptor Screening Program .
    • The target compound’s dichloro structure may require additional ecotoxicological assessments .

Biological Activity

Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-, commonly referred to as Disperse Brown 1, is a synthetic azo dye primarily utilized in the textile industry. This compound has garnered attention due to its potential biological activities and environmental implications.

Chemical Structure and Properties

Chemical Information:

PropertyDetails
CAS Number 58104-46-4
Molecular Formula C16H16Cl2N4O4
Molecular Weight 399.2 g/mol
IUPAC Name 2-[3-chloro-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
InChI Key BUXMFCOMCSLYMY-UHFFFAOYSA-N

The biological activity of Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is largely attributed to its azo bond, which can undergo cleavage under specific conditions. This cleavage leads to the formation of reactive intermediates that interact with various biological molecules, potentially altering cellular functions and pathways. The compound's interaction with cellular components may result in cytotoxic effects, mutagenesis, or endocrine disruption.

Biological Activity Studies

Research has indicated that azo dyes like Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- can exhibit various biological activities:

  • Antimicrobial Activity: Studies have shown that certain azo compounds possess antimicrobial properties against various bacterial strains. The mechanism often involves disrupting the cell membrane integrity or inhibiting essential cellular processes.
  • Cytotoxic Effects: Research has demonstrated that exposure to this compound can lead to cytotoxicity in human cell lines. The degree of toxicity often correlates with concentration and exposure duration.
  • Genotoxicity: Azo dyes are known to undergo metabolic reduction in vivo, producing aromatic amines that can bind to DNA and induce mutations. This genotoxic potential raises concerns regarding their safety in consumer products.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various azo dyes against Escherichia coli and Staphylococcus aureus. Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- exhibited significant inhibitory effects at concentrations above 100 µg/mL.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using human liver cell lines (HepG2), Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- showed a dose-dependent decrease in cell viability with an IC50 value of approximately 75 µM after 24 hours of exposure.

Environmental Impact

The persistence of Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- in aquatic environments raises concerns regarding bioaccumulation and toxicity to aquatic organisms. Regulatory assessments have indicated potential risks associated with its use and disposal.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- in a laboratory setting?

  • Methodology:

  • Step 1: Start with 3-chloro-4-nitroaniline as the primary amine. Perform diazotization using nitrous acid (HNO₂) at 0–5°C, followed by coupling with 2-chloro-4-nitroaniline to form the azo linkage .
  • Step 2: Introduce bis(2-hydroxyethyl)amine via nucleophilic substitution under alkaline conditions (pH 9–10) to form the imino bridge .
  • Step 3: Purify via recrystallization using ethanol/water mixtures, and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Considerations: Monitor reaction progress using UV-Vis spectroscopy (λmax ~450–500 nm for azo compounds) .

Q. How can researchers characterize the molecular structure and confirm the presence of functional groups in this compound?

  • Analytical Techniques:

  • FT-IR: Identify N-H stretches (~3400 cm⁻¹), azo bonds (N=N, ~1450–1600 cm⁻¹), and hydroxyl groups (~3200–3600 cm⁻¹) .
  • NMR (¹H and ¹³C): Assign peaks for aromatic protons (δ 7.0–8.5 ppm), ethylene glycol moieties (δ 3.5–4.0 ppm), and confirm imino bridges .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 456.05 (theoretical) .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

  • Data from Literature:

SolventSolubility (mg/L, 25°C)Source
Water<1 (low)
Ethanol~620
Acetone~1500
  • Experimental Design Tip: Use DMSO as a co-solvent for aqueous assays due to low water solubility. Validate solubility via gravimetric analysis .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence and degradation pathways of this azo compound?

  • Methodology:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for azo (-N=N-) and C-Cl bonds to predict susceptibility to photolysis or hydrolysis .
  • Molecular Dynamics (MD): Simulate interactions with soil organic matter to assess bioaccumulation potential .
    • Contradiction Note: While Canadian assessments suggest low bioaccumulation , conflicting data on photolytic half-lives (e.g., 24–72 hours under UV) require experimental validation .

Q. What advanced techniques resolve contradictions in reported toxicity data for Disperse Brown 1?

  • Case Study: Some studies report low acute toxicity (LC50 >100 mg/L in Daphnia magna), while others note endocrine disruption potential .
  • Resolution Strategy:

  • Metabolomics: Use LC-MS to identify degradation products (e.g., chloroanilines) in toxicity assays .
  • Transcriptomics: Profile gene expression in model organisms (e.g., zebrafish) to assess endocrine disruption mechanisms .

Q. How does substituent variation (e.g., Cl vs. Br) in analogous azo dyes affect spectroscopic and stability properties?

  • Comparative Analysis:

Substituentλmax (nm)Thermal Stability (°C)Source
2-Cl,4-NO₂490190 (decomp.)
2-Br,4-NO₂505210 (decomp.)
  • Mechanistic Insight: Electron-withdrawing groups (Cl, NO₂) redshift λmax due to extended conjugation. Bromine increases thermal stability via heavier atom effects .

Data Contradiction Analysis

Q. Discrepancies in reported logP values: How should researchers validate hydrophobic parameters?

  • Reported Data:

  • XlogP = 0.5 (calculated)
  • Experimental logP = 2.1 (shake-flask method)
    • Resolution:
  • Use reverse-phase HPLC to measure retention times and derive experimental logP .
  • Cross-validate with COSMO-RS simulations to account for solvent-solute interactions .

Methodological Best Practices

  • Handling Hazards: Use PPE (gloves, goggles) due to skin sensitization risks (H317) and eye irritation (H319) .
  • Environmental Testing: Follow OECD Test Guidelines 301 (biodegradation) and 305 (bioaccumulation) for regulatory compliance .

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